1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one
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Overview
Description
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as thiophene derivatives and pyridine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position of the thieno[3,2-c]pyridine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects, such as kinase inhibitors or antimicrobial agents.
Agrochemicals: The compound can be utilized in the development of new pesticides or herbicides due to its ability to interact with biological targets in plants and pests.
Material Science: Its unique chemical structure makes it suitable for the design of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit protein kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one can be compared with other similar compounds such as:
2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one: This compound has a similar core structure but differs in the substituent at the ethanone position, which can affect its chemical reactivity and biological activity.
Thiadiazoles and thioamides: These compounds also contain sulfur and nitrogen atoms in their ring structures and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-6-10(13)12-3-2-8-7(5-12)4-9(11)15-8/h4H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXCZHIEPROJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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